

Application Notes: Antimicrobial Potential of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine

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Compound of Interest

Compound Name: 3-(4-Ethylphenyl)-1,2-oxazol-5-amine

Cat. No.: B1274923

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Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action.^[1] Heterocyclic compounds, particularly those containing oxazole scaffolds, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including potent antimicrobial, antifungal, anti-inflammatory, and anticancer activities.^{[1][2]} The oxazole nucleus serves as a versatile building block for the development of new therapeutic agents.^[2] This document outlines the potential application of a novel oxazole derivative, **3-(4-Ethylphenyl)-1,2-oxazol-5-amine**, in antimicrobial activity assays.

Compound Profile: 3-(4-Ethylphenyl)-1,2-oxazol-5-amine

3-(4-Ethylphenyl)-1,2-oxazol-5-amine is a synthetic heterocyclic compound featuring an isoxazole ring substituted with an ethylphenyl group at the 3-position and an amine group at the 5-position. While extensive research on this specific molecule is emerging, the structural motifs present suggest a strong potential for biological activity. The presence of the oxazole ring is a key indicator of potential antimicrobial efficacy, as this moiety is found in numerous compounds with established antibacterial and antifungal properties.^{[3][4]} The amine substitution offers a site for potential interactions with biological targets and can influence the compound's solubility and pharmacokinetic properties.

Hypothetical Antimicrobial Activity Data

The following table summarizes illustrative in vitro antimicrobial activity data for **3-(4-Ethylphenyl)-1,2-oxazol-5-amine** against a panel of clinically relevant bacterial and fungal strains. This data is provided for exemplary purposes to guide researchers in potential screening cascades.

Microorganism	Strain ID	Type	MIC (µg/mL)	MBC (µg/mL)
Staphylococcus aureus	ATCC 29213	Gram-positive	8	16
Streptococcus pyogenes	ATCC 19615	Gram-positive	16	32
Escherichia coli	ATCC 25922	Gram-negative	32	64
Pseudomonas aeruginosa	ATCC 27853	Gram-negative	64	>128
Candida albicans	ATCC 90028	Fungal (Yeast)	16	32
Aspergillus niger	ATCC 16404	Fungal (Mold)	32	64

Caption: Illustrative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for **3-(4-Ethylphenyl)-1,2-oxazol-5-amine**.

Experimental Protocols

Detailed protocols for determining the antimicrobial susceptibility of **3-(4-Ethylphenyl)-1,2-oxazol-5-amine** are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **3-(4-Ethylphenyl)-1,2-oxazol-5-amine** against bacterial and fungal strains.

Materials:

- **3-(4-Ethylphenyl)-1,2-oxazol-5-amine**
- Dimethyl sulfoxide (DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- 96-well microtiter plates
- Bacterial/fungal inoculums
- Spectrophotometer

Procedure:

- **Compound Preparation:** Prepare a stock solution of **3-(4-Ethylphenyl)-1,2-oxazol-5-amine** in DMSO at a concentration of 1280 µg/mL.
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium (CAMHB or RPMI-1640) to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5×10^5 CFU/mL in the appropriate growth medium.
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration at which the compound is cidal to the microorganism.

Materials:

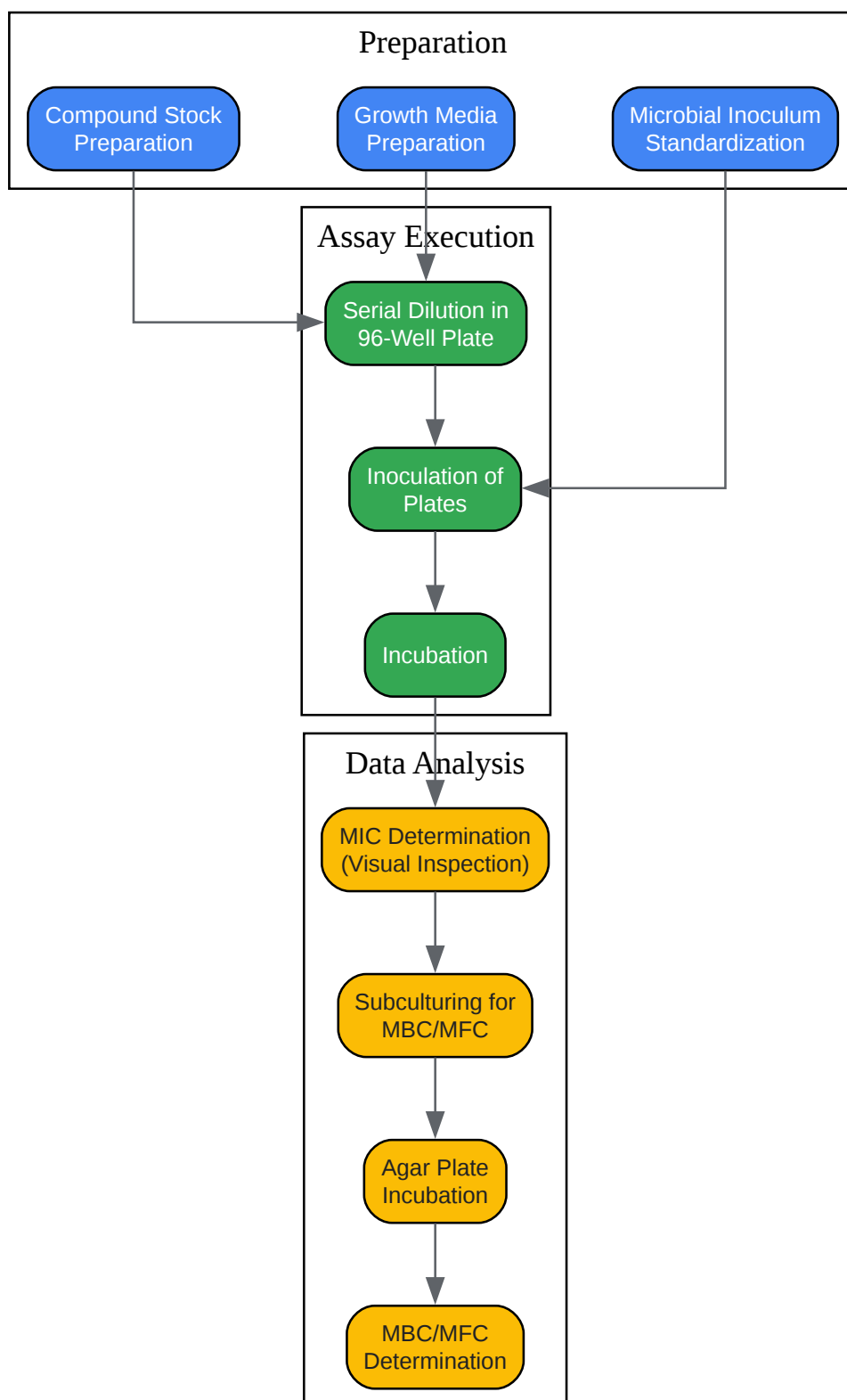
- MIC plates from Protocol 1
- Mueller-Hinton Agar (MHA) plates for bacteria
- Sabouraud Dextrose Agar (SDA) plates for fungi

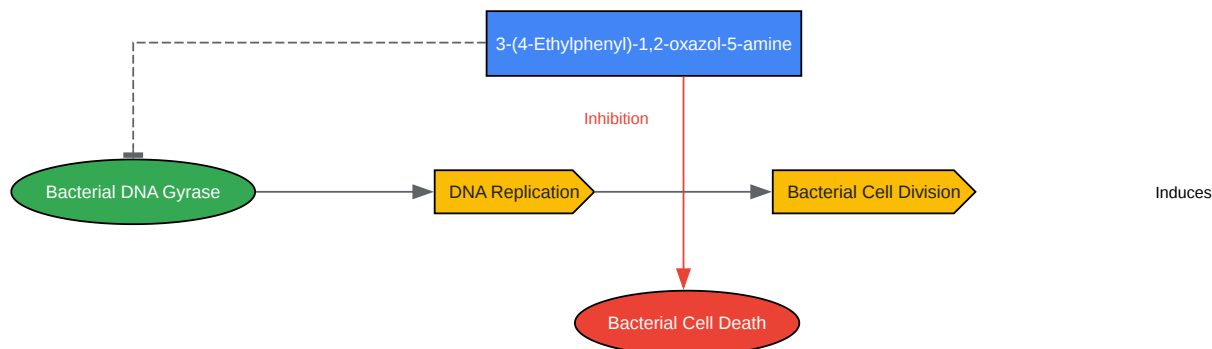
Procedure:

- Subculturing: Following MIC determination, take a 10 μ L aliquot from each well that showed no visible growth in the MIC assay.
- Plating: Spot-inoculate the aliquots onto appropriate agar plates (MHA for bacteria, SDA for fungi).
- Incubation: Incubate the agar plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a $\geq 99.9\%$ reduction in the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing





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